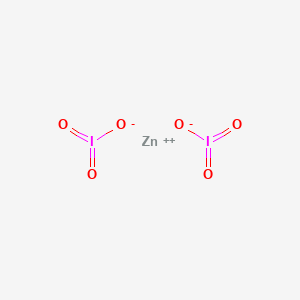

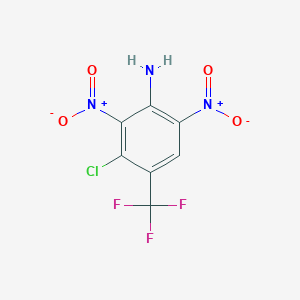

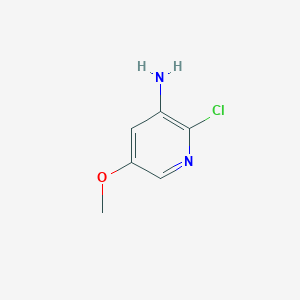

![molecular formula C8H7N3O2 B1357808 Benzo[d]oxazole-2-carbohydrazide CAS No. 27507-90-0](/img/structure/B1357808.png)

Benzo[d]oxazole-2-carbohydrazide

Vue d'ensemble

Description

Synthesis Analysis

Several studies have explored the synthesis of benzoxazole derivatives. For instance, Kakkar et al. synthesized a new series of benzoxazole analogues and evaluated their in vitro antibacterial, antifungal, and anticancer activities . The synthetic pathway typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to obtain the intermediate 2-(chloromethyl)-1H-benzo[d]imidazole, which is then further transformed into benzoxazole derivatives .

Applications De Recherche Scientifique

Anticancer Potential

Benzo[d]oxazole derivatives have been explored for their potential as anticancer agents. For instance, Tangellamudi et al. (2018) synthesized 2-Aryl 5-hydroxy benzo[d]oxazoles, assessing their anti-proliferative effects on various cancer cell lines. These compounds demonstrated selective growth inhibition of cancer cells, with some showing promising results comparable to known anticancer drugs like doxorubicin (Tangellamudi et al., 2018).

Anticonvulsant Effects

Research by Wei et al. (2009, 2010) focused on the synthesis of benzo[d]oxazole derivatives with potential anticonvulsant properties. They evaluated these compounds in mice, finding that some showed promising anticonvulsant effects, with lower toxicity compared to reference drugs like carbamazepine (Wei et al., 2009), (Wei et al., 2010).

Antimicrobial and Antifungal Applications

Benzo[d]oxazole-4,7-diones were investigated for their antifungal activity against various fungi. Ryu et al. (2009) found that many compounds in this class showed good antifungal activity, indicating potential as potent antifungal agents (Ryu et al., 2009). Additionally, Zhang et al. (2016) synthesized 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives and evaluated their inhibitory activities against Staphylococcus aureus Sortase A, revealing significant inhibitory activity (Zhang et al., 2016).

Anti-Alzheimer Potential

Taha et al. (2022) synthesized benzo[d]oxazole derivatives and evaluated them against enzymes relevant to Alzheimer's disease. Some derivatives showed promising inhibitory potentials, indicating their potential as anti-Alzheimer agents (Taha et al., 2022).

Chemical Synthesis and Material Science

Ramanjaneyulu et al. (2020) presented an ultrafast synthesis approach for an antimalarial drug using benzo[d]oxazole derivatives, highlighting its efficiency in a simple continuous-flow operation (Ramanjaneyulu et al., 2020). Additionally, Jeong et al. (2023) developed novel conjugated polymers based on benzobisoxazole for applications in organic thin-film transistors, showing significant potential in electronic applications (Jeong et al., 2023).

Safety and Hazards

- MSDS : Link to MSDS

Mécanisme D'action

Target of Action

Benzo[d]oxazole-2-carbohydrazide is a compound that has been found to have significant biological activity. The primary targets of Benzo[d]oxazole-2-carbohydrazide are cancer cells and various microbial species . It has been shown to have potent anticancer activity, particularly against breast and lung cancer cell lines . In addition, it has demonstrated excellent antimicrobial activity against E. coli and S. aureus .

Mode of Action

The interaction of Benzo[d]oxazole-2-carbohydrazide with its targets results in significant changes. In the case of cancer cells, it interferes with the normal functioning of the cells, leading to their death . For microbial species, it disrupts essential biological processes, inhibiting their growth and proliferation .

Biochemical Pathways

Benzo[d]oxazole-2-carbohydrazide affects several biochemical pathways. In cancer cells, it disrupts the pathways responsible for cell proliferation and survival, leading to cell death . In microbial species, it interferes with the pathways essential for their growth and reproduction .

Pharmacokinetics

It is known that the compound has high gi absorption . This suggests that it can be effectively absorbed in the gastrointestinal tract, which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of Benzo[d]oxazole-2-carbohydrazide’s action are significant. In cancer cells, it induces cell death, thereby inhibiting the growth of the tumor . In microbial species, it inhibits growth and reproduction, effectively controlling the infection .

Action Environment

The action, efficacy, and stability of Benzo[d]oxazole-2-carbohydrazide can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability

Propriétés

IUPAC Name |

1,3-benzoxazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-7(12)8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHNEIIQEKUELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]oxazole-2-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

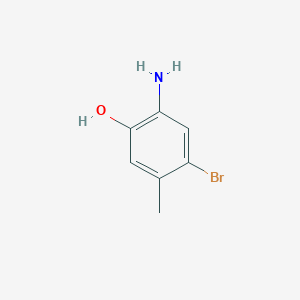

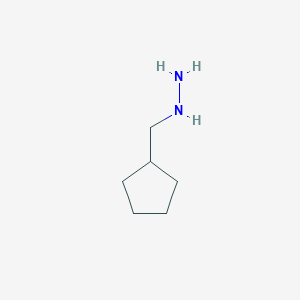

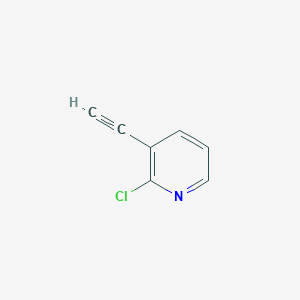

![2-[(2,3-Dichlorophenyl)formamido]acetic acid](/img/structure/B1357728.png)

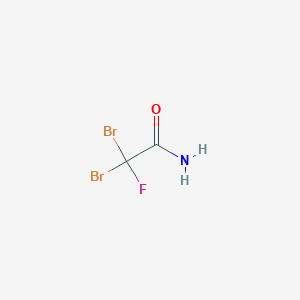

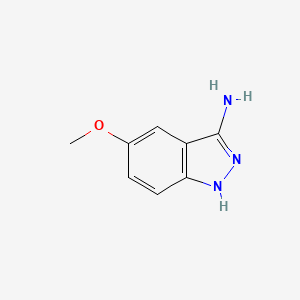

![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)

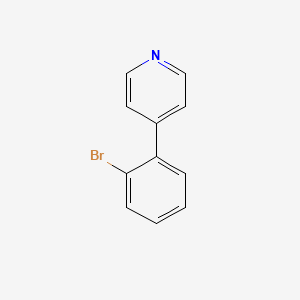

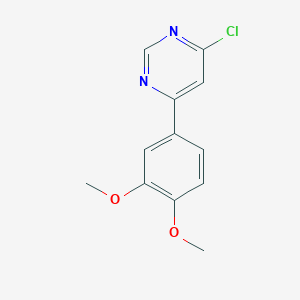

![1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1357745.png)

![3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1357761.png)